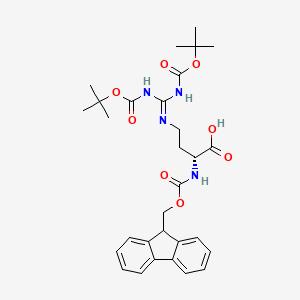

Fmoc-D-norArg(Boc)2-OH

Description

Properties

IUPAC Name |

(2R)-4-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38N4O8/c1-29(2,3)41-27(38)33-25(34-28(39)42-30(4,5)6)31-16-15-23(24(35)36)32-26(37)40-17-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,22-23H,15-17H2,1-6H3,(H,32,37)(H,35,36)(H2,31,33,34,38,39)/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNEGEHCONNLNCC-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(=NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC(=NCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

582.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Fmoc D Norarg Boc 2 Oh and Its Incorporation into Peptide Chains

Chemo-selective Synthesis of Fmoc-D-norArg(Boc)2-OH Precursors

The synthesis of this compound precursors requires careful consideration of protecting group strategies to ensure chemo-selectivity, particularly for the reactive guanidino moiety.

Regioselective Functionalization and Stereochemical Control in D-Amino Acid Derivatization

The synthesis of this compound requires precise control over regioselectivity and stereochemistry. The starting material is the D-enantiomer of norarginine, and it is imperative to maintain this stereochemistry throughout the synthetic sequence to ensure the biological activity of the final peptide.

The introduction of the Fmoc group at the α-amino position and the bis-Boc protection of the guanidino group must be performed regioselectively. Typically, the synthesis would start from a commercially available D-amino acid precursor, such as Fmoc-D-ornithine(Boc)-OH. sigmaaldrich.com The side-chain amino group of ornithine can then be guanidinylated to form the desired norarginine derivative. This process must be carefully controlled to avoid side reactions and maintain the stereochemical integrity of the chiral center.

Enzymatic approaches have also been explored for the stereoselective hydroxylation of arginine analogs, which could potentially be adapted for the synthesis of functionalized D-amino acid derivatives. nih.gov However, chemical synthesis remains the predominant method for producing this compound.

Optimized Coupling Protocols for this compound in Solid-Phase Peptide Synthesis

The incorporation of sterically hindered or unusual amino acids like this compound into a growing peptide chain during solid-phase peptide synthesis (SPPS) can be challenging. nih.gov Optimization of coupling protocols is therefore essential for achieving high yields and purity of the target peptide.

Selection and Evaluation of Activating Reagents for Efficient Coupling

The choice of activating reagent is critical for promoting the formation of the amide bond between the incoming this compound and the N-terminal amine of the resin-bound peptide. Common activating reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) and N,N'-dicyclohexylcarbodiimide (DCC), often used in conjunction with additives such as N-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress racemization. google.com

Uronium/aminium-based reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also widely used and are often more efficient for coupling sterically demanding amino acids. google.comsigmaaldrich.com The selection of the optimal reagent may depend on the specific peptide sequence and the nature of the amino acid being coupled. d-nb.info

Table 1: Common Activating Reagents for SPPS

| Reagent | Full Name | Class |

|---|---|---|

| DIC | N,N'-Diisopropylcarbodiimide | Carbodiimide |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Uronium |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Aminium |

Methodological Advancements for Overcoming Steric Hindrance and Aggregation during Coupling

Steric hindrance from the bulky Fmoc and bis-Boc protecting groups on this compound can slow down the coupling reaction. nih.gov Additionally, peptide chain aggregation on the solid support can further impede coupling efficiency. sigmaaldrich.com Several strategies have been developed to mitigate these issues.

One approach is to use elevated temperatures during coupling, which can increase the reaction rate and disrupt secondary structures that lead to aggregation. unifi.it The use of chaotropic salts or "magic mixtures" of solvents can also help to solvate the peptide chain and improve coupling outcomes.

The incorporation of pseudoproline dipeptides or backbone-protecting groups like the 2-hydroxy-4-methoxybenzyl (Hmb) group can disrupt inter- and intramolecular hydrogen bonding, thereby reducing aggregation. nih.govsigmaaldrich.com

Techniques for Monitoring Coupling Efficiency and Reaction Completion

Monitoring the completeness of the coupling reaction is crucial to ensure the synthesis of the correct peptide sequence. Incomplete coupling leads to deletion sequences, which are difficult to separate from the desired product.

The ninhydrin (B49086) (Kaiser) test is a classic qualitative method for detecting free primary amines on the resin. A negative test result indicates that the coupling is complete. However, this test is not suitable for N-alkylated amino acids like proline. The 2,4,6-trinitrobenzenesulfonic acid (TNBS) test can be used as an alternative in such cases. sigmaaldrich.com

Real-time monitoring of Fmoc deprotection by measuring the UV absorbance of the released dibenzylfulvene-piperidine adduct provides a quantitative measure of the coupling efficiency at each step. nih.gov This allows for immediate intervention, such as performing a second coupling, if the initial reaction is incomplete.

Orthogonal Protecting Group Chemistry: Advanced Fmoc/Boc Strategies

Orthogonal protecting group strategy is a cornerstone of solid-phase peptide synthesis (SPPS), allowing for the selective removal of one type of protecting group without affecting others. peptide.com This is particularly crucial when assembling complex peptides with multiple reactive side chains. biosynth.com The Fmoc/Boc (9-fluorenylmethoxycarbonyl/tert-butyloxycarbonyl) strategy is a widely adopted orthogonal system. peptide.comiris-biotech.de

Selective Deprotection of Nα-Fmoc and Nω-Boc Groups in this compound Derivatives

The structure of this compound incorporates two distinct types of protecting groups: a base-labile Fmoc group protecting the α-amino group (Nα) and acid-labile Boc groups protecting the guanidino side chain (Nω). organic-chemistry.orgtotal-synthesis.com This arrangement allows for a highly controlled, stepwise synthesis of peptides.

The Nα-Fmoc group is stable under acidic conditions but is readily cleaved by treatment with a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). americanpeptidesociety.org This deprotection exposes the α-amino group, making it available for coupling with the next amino acid in the peptide sequence. biosynth.com

Conversely, the Nω-Boc groups are stable to the basic conditions used for Fmoc removal but are cleaved by acids. organic-chemistry.org The dual Boc protection on the guanidino group of the norarginine side chain enhances its stability. The deprotection of the Boc groups is typically achieved using strong acids like trifluoroacetic acid (TFA). americanpeptidesociety.org This step is often performed at the end of the peptide synthesis to deprotect all acid-labile side-chain protecting groups simultaneously with the cleavage of the peptide from the solid support. biosynth.com

Table 1: Deprotection Conditions for Fmoc and Boc Groups

| Protecting Group | Chemical Name | Cleavage Reagent | Mechanism |

| Fmoc | 9-Fluorenylmethoxycarbonyl | Piperidine in DMF | Base-labile |

| Boc | tert-Butoxycarbonyl | Trifluoroacetic Acid (TFA) | Acid-labile |

This orthogonality is fundamental to the successful incorporation of this compound into a growing peptide chain. The selective removal of the Fmoc group allows for chain elongation, while the Boc groups remain intact, preventing unwanted reactions at the side chain.

Considerations for Solution-Phase Peptide Synthesis (LPPS) Involving this compound

While solid-phase peptide synthesis (SPPS) is the most common method for peptide production, solution-phase peptide synthesis (LPPS) remains a valuable technique, particularly for the synthesis of short peptides or for large-scale production. americanpeptidesociety.org The use of Fmoc-protected amino acids, including this compound, is also prevalent in LPPS.

In LPPS, the reactions are carried out in solution, and the product is isolated and purified after each step. The principles of orthogonal protection are equally important in this context. The base-lability of the Fmoc group and the acid-lability of the Boc groups allow for the same selective deprotection steps as in SPPS.

One of the challenges in LPPS is the potential for side reactions in solution. For instance, the formation of diketopiperazines can be a concern, especially when dealing with certain dipeptide sequences. ub.edu The choice of coupling reagents and reaction conditions must be carefully optimized to minimize such side reactions.

The solubility of the protected amino acids and the growing peptide chain is another critical factor in LPPS. The Fmoc and Boc groups on this compound generally contribute to good solubility in common organic solvents used in peptide synthesis. However, as the peptide chain elongates, solubility can sometimes become an issue, requiring careful selection of solvent systems.

Advanced Applications of Fmoc D Norarg Boc 2 Oh in Chemical Biology and Peptide Research

Construction of Modified Peptides and Peptide Conjugates

The use of Fmoc-D-norArg(Boc)2-OH in solid-phase peptide synthesis (SPPS) allows for the precise introduction of a D-amino acid with a modified side chain. nih.gov This capability is instrumental in creating peptides with tailored properties for various research applications.

Synthesis of Peptides Incorporating Non-Canonical D-Amino Acids for Conformational Studies

The incorporation of D-amino acids, such as D-norarginine derived from this compound, profoundly influences the secondary structure of peptides. nih.gov Unlike their L-counterparts which favor right-handed helices, D-amino acids can induce left-handed twists or stabilize specific turn structures. researchgate.net This has been a key strategy in designing peptides with defined conformations for studying biological processes.

For instance, the introduction of a single D-amino acid can stabilize β-hairpin structures, which are crucial motifs in many protein-protein interactions. nih.govresearchgate.net This stabilizing effect is now a well-established tool for increasing the binding affinity and biological stability of bioactive peptides. nih.gov The conformational propensities of D-amino acids have been systematically studied to create libraries for protein and peptide design. oup.com

Table 1: Impact of D-Amino Acid Incorporation on Peptide Conformation

| Peptide Modification | Observed Conformational Change | Reference |

| Single D-proline substitution | Stabilization of β-hairpin structure | nih.gov |

| D-phenylalanine substitution | Potentiation of α-melanocyte-stimulating hormone analogue | nih.gov |

| N-terminal D-amino acid | Formation of self-supporting hydrogels based on antiparallel β-sheets | nih.gov |

| General D-amino acid incorporation | Can disrupt or stabilize secondary structures depending on sequence | nih.gov |

Integration into Cyclic, Stapled, and Branched Peptide Architectures

The constraints imposed by cyclic, stapled, and branched peptide structures can enhance metabolic stability, receptor selectivity, and cell permeability. researchgate.net this compound is a valuable component in the synthesis of these complex architectures.

Cyclic Peptides: Cyclization is a common strategy to rigidify a peptide's structure into its bioactive conformation, often leading to improved affinity and stability. researchgate.netmdpi.com The synthesis of cyclic hexapeptides, for example, often involves a standard solid-phase synthesis of a linear precursor followed by a solution-phase cyclization. mdpi.com The incorporation of a D-amino acid like D-norarginine can pre-organize the linear peptide for efficient cyclization and result in a more stable final structure.

Stapled Peptides: Peptide stapling involves covalently linking the side chains of two amino acids to create a macrocyclic structure, often to stabilize an α-helical conformation. nih.govexplorationpub.com This technique has been instrumental in developing peptides that can disrupt intracellular protein-protein interactions. nih.govnih.gov The inclusion of D-amino acids in stapled peptides has been explored to further modulate their biophysical properties and cellular permeability. mdpi.com While D-amino acids are typically considered "helix-breakers," their incorporation at non-interfacial positions in a stapled peptide can be well-tolerated and can even lead to highly potent analogs. mdpi.com

Branched Peptides: Branched peptides, such as those used in multiple antigenic peptide (MAP) systems, can present multiple copies of a peptide epitope to elicit a stronger immune response. The defined stereochemistry of this compound is crucial for the controlled synthesis of such complex structures.

Bioconjugation Strategies for Peptide Labeling and Functionalization Utilizing this compound Derived Peptides

Peptides derived from this compound can be readily functionalized for various bioconjugation applications, including labeling with fluorescent probes or attachment to carrier molecules. rjpbr.com The presence of the D-amino acid enhances the proteolytic stability of the peptide, making it a more robust scaffold for these applications. nih.gov

For example, a peptide containing D-norarginine could be conjugated to a fluorescent dye for use in cellular imaging studies. The increased stability of the D-peptide conjugate would allow for longer observation times compared to its L-counterpart. nih.gov Similarly, conjugation to a drug molecule can create a targeted delivery system with improved pharmacokinetic properties. nih.gov

Role in Structure-Activity Relationship (SAR) Studies of Biologically Active Peptide Leads

SAR studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound relates to its biological activity. nih.gov this compound is an invaluable tool in these studies, allowing for systematic modifications of peptide leads.

Design and Synthesis of Peptidomimetics for Investigating Receptor-Ligand Interactions

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved drug-like properties. d-nb.info The substitution of L-amino acids with their D-enantiomers is a common strategy in peptidomimetic design. nih.gov This modification can alter the peptide's conformation and its interaction with the target receptor, providing valuable information about the binding pocket. nih.gov

The design of peptidomimetics often involves an alanine (B10760859) scan to identify key residues for biological activity, followed by the introduction of non-canonical amino acids, including D-amino acids, to probe the structural requirements for binding. nih.gov For example, the introduction of D-amino acids into a peptide targeting the HER2-HER3 protein-protein interaction resulted in an inhibitor with nanomolar activity and increased stability. mdpi.com

Table 2: Examples of D-Amino Acid Containing Peptidomimetics in Receptor-Ligand Interaction Studies

| Target | Peptidomimetic Modification | Outcome | Reference |

| δ Opioid Receptor | Cyclization with D-Penicillamine | Highly selective δ opioid receptor ligand (DPDPE) | nih.gov |

| Melanocortin Receptors | Substitution of D-Phe with D-Nal(2') | Potent antagonist at MC3R/MC4R and agonist at MC1R/MC5R (SHU9119) | nih.gov |

| HER2-HER3 Interaction | Introduction of D-amino acids | Nanomolar IC50 and increased stability | mdpi.com |

| MDM2 | D-peptide ligand | High-affinity binding | mdpi.com |

Elucidating the Impact of D-Configuration on Peptide Conformation and Binding Affinity

In some cases, the D-amino acid may introduce a steric clash, reducing affinity. In other instances, it may orient key functional groups for optimal interaction with the receptor, leading to enhanced binding. nih.gov The systematic substitution of L-amino acids with D-amino acids, including D-norarginine, is a powerful strategy to map the stereochemical requirements of a receptor and to design more potent and selective ligands. preprints.org For instance, even a single L- to D-amino acid replacement can significantly alter binding affinity. aip.org

Development of Peptides with Enhanced Research Utility

The strategic incorporation of D-amino acids and their analogs, such as D-norarginine, into peptides is a powerful method for overcoming some of the inherent limitations of natural peptides, such as their susceptibility to degradation by proteases. This compound serves as a crucial reagent in the synthesis of such modified peptides, allowing researchers to fine-tune their properties for specific research applications.

Modulation of Proteolytic Stability and Metabolic Pathways for Mechanistic Biological Probes

A significant challenge in the use of peptides as research probes is their rapid degradation by proteases in biological systems. This instability can limit their effective concentration and duration of action, making it difficult to study their mechanisms of action. The incorporation of D-amino acids is a well-established strategy to enhance proteolytic resistance because they are not readily recognized by the L-specific proteases that are common in biological systems.

The use of D-arginine and its analogs, like D-norarginine, is particularly effective in stabilizing peptides against proteolysis. For instance, the substitution of L-arginine with D-arginine in the antimicrobial peptide oncocin dramatically increased its bioavailability from 25 minutes to over 8 hours. This enhanced stability is attributed to the inability of proteases to cleave the peptide bond adjacent to the D-amino acid residue. While specific data on the proteolytic stability of peptides containing D-norarginine is less abundant in the literature, the principle of D-amino acid-mediated stabilization is directly applicable.

Table 1: Impact of D-Amino Acid Substitution on Peptide Stability

| Peptide | Modification | Half-life in Serum/Plasma | Fold Increase in Stability | Reference |

| Oncocin | L-Arg to D-Arg | > 8 hours | > 19 | |

| Pep05 | All L-Lys and L-Arg replaced with D-amino acids | > 24 hours (60% remaining) | Significant |

**3.3.2. Engineering Peptide

Challenges and Side Reactions Associated with Fmoc D Norarg Boc 2 Oh in Peptide Synthesis

Guanidine (B92328) Side Chain Reactivity and Methodologies for its Control

The guanidinium (B1211019) group of arginine and its analogs is a highly basic and nucleophilic moiety, which, if left unprotected, can lead to multiple side reactions during peptide synthesis. The primary strategy for controlling this reactivity in Fmoc-D-norArg(Boc)2-OH is the use of dual tert-butoxycarbonyl (Boc) protecting groups on the side chain guanidine function.

This double protection serves two main purposes:

Steric Shielding : The two bulky Boc groups physically obstruct the guanidino moiety, preventing it from participating in undesired side reactions such as alkylation or acylation during coupling steps.

Reduced Basicity : The electron-withdrawing nature of the carbamate (B1207046) groups significantly lowers the pKa of the guanidinium group, rendering it less nucleophilic and less prone to abstracting protons or initiating base-catalyzed side reactions.

The dual Boc protection scheme is considered robust and offers a good balance between stability during the iterative steps of Fmoc-SPPS and relative ease of removal during the final acidolytic cleavage. researchgate.net While other protecting groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) are common for standard arginine, the (Boc)2 strategy is effective for providing comprehensive protection.

Prevention and Mitigation of Undesired Byproducts during Synthesis

Even with a well-protected building block, the conditions required for SPPS can promote the formation of impurities. Key among these are intramolecular cyclization reactions, which can compromise the purity, yield, and biological activity of the final peptide.

A significant side reaction associated with arginine and its analogs during the activation of the C-terminus for coupling is the intramolecular cyclization to form a δ-lactam. researchgate.net This occurs when the terminal ω-guanidino nitrogen attacks the activated carboxyl group, leading to a stable six-membered ring and terminating chain elongation. While the shortened side chain in norarginine might alter the kinetics compared to arginine, the potential for this side reaction remains.

The use of two Boc groups on the guanidine function of this compound helps to suppress δ-lactam formation by reducing the nucleophilicity of the guanidine nitrogens. However, the choice of coupling conditions is also critical.

Strategies to Minimize δ-Lactam Formation:

Pre-activation Time : Minimizing the time between carboxyl group activation and its presentation to the resin-bound amine can reduce the opportunity for intramolecular cyclization.

Coupling Reagents : Using carbodiimide-based coupling agents like DIC (diisopropylcarbodiimide) in the presence of an additive such as HOBt (1-hydroxybenzotriazole) or OxymaPure® is an effective strategy. researchgate.net These additives form activated esters that are less prone to intramolecular side reactions compared to other highly reactive intermediates. Avoiding the use of auxiliary base catalysts where possible can also minimize the side reaction. researchgate.net

Protecting Groups : Revisiting older protecting groups like nitro (NO2) has been shown to completely prevent δ-lactam formation, though the (Boc)2 strategy remains widely used due to its compatibility with standard Fmoc protocols. researchgate.net

Aspartimide formation is a notorious side reaction in Fmoc-SPPS that occurs in peptides containing aspartic acid (Asp) residues. nih.gov It is not a direct side reaction of the this compound unit itself, but a sequence-dependent problem that can occur in any peptide containing both Asp and this or other residues. The process is initiated by the deprotonation of the backbone amide nitrogen following the Asp residue, which then attacks the side-chain ester (e.g., OtBu) to form a five-membered succinimide (B58015) ring. iris-biotech.demdpi.com This is particularly problematic for Asp-Gly, Asp-Asn, and Asp-Ser sequences. peptide.comsigmaaldrich.com

The resulting aspartimide is unstable and can be opened by nucleophiles present, such as piperidine (B6355638) from the Fmoc deprotection step or water, leading to a mixture of desired α-aspartyl peptide and undesired β-aspartyl peptide, both of which can also be epimerized (D-Asp). mdpi.comsigmaaldrich.com These byproducts often have similar masses and chromatographic properties to the target peptide, making purification extremely difficult. sigmaaldrich.com

| Mitigation Strategy | Mechanism of Action | Key Considerations |

| Addition of HOBt | HOBt added to the piperidine deprotection solution can protonate the anionic intermediate, suppressing cyclization. peptide.com | Can reduce but may not eliminate the side reaction completely. |

| Modified Asp Protecting Groups | Using bulkier or more sterically demanding side-chain protection like O-Mpe or O-Bno can hinder the cyclization. Fmoc-Asp(OBno)-OH has shown significant suppression. sigmaaldrich.com | May require specific optimization of coupling conditions. |

| Backbone Protection (Pseudoproline Dipeptides) | Incorporating a pseudoproline dipeptide (e.g., Fmoc-Asp-Ser(ψPro)-OH) at the problematic sequence alters the backbone conformation, preventing aspartimide formation. peptide.com | Limited to specific sequences (X-Ser/Thr). |

| Dmb Dipeptides | Using a 2,4-dimethoxybenzyl (Dmb) group on the nitrogen of the succeeding amino acid (e.g., Fmoc-Asp(OtBu)-(Dmb)Gly-OH) completely prevents aspartimide formation. peptide.comsigmaaldrich.com | Coupling to the Dmb-protected secondary amine can be sluggish. peptide.com |

δ-Lactam Formation and Strategies for its Suppression

Addressing Aggregation Phenomena during Solid-Phase Peptide Chain Elongation

Peptide chain aggregation on the solid support is a major cause of incomplete reactions and low synthesis yields. sigmaaldrich.com As the peptide elongates, it can adopt secondary structures (e.g., β-sheets) that are stabilized by intermolecular hydrogen bonds, rendering the N-terminus inaccessible for the next coupling step. While this compound itself is a single amino acid, its incorporation into hydrophobic or aggregation-prone sequences requires careful consideration.

Methods to Disrupt Aggregation:

Chaotropic Salts : Adding salts like LiCl to the coupling media can disrupt hydrogen bonding networks.

"Difficult Sequence" Solvents : Using solvents with higher polarity or hydrogen-bonding capacity, such as N-methylpyrrolidone (NMP) instead of or mixed with DMF, can help solvate the growing peptide chain. sigmaaldrich.com

Elevated Temperatures : Performing couplings at higher temperatures (e.g., 60-80°C), often with microwave assistance, can provide enough energy to break up aggregates and speed up reaction kinetics.

Backbone Modifications : The introduction of pseudoproline dipeptides or N-(2,4-dimethoxybenzyl) (Dmb) protected residues can introduce a "kink" in the peptide backbone, effectively disrupting the formation of stable secondary structures. peptide.comsigmaaldrich.com

Optimization of Final Cleavage and Global Deprotection Conditions for Peptides Containing this compound

The final step in SPPS is the cleavage of the peptide from the resin support and the simultaneous removal of all acid-labile side-chain protecting groups, including the (Boc)2 groups from the norarginine residue. iris-biotech.de This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA). thermofisher.comsigmaaldrich.com

During this process, the protecting groups are released as highly reactive carbocations (e.g., tert-butyl cation from Boc). These cations can re-attach to or modify nucleophilic residues within the peptide, such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr). sigmaaldrich.com Therefore, a "cleavage cocktail" containing TFA and various scavengers is required to quench these reactive species.

The choice of scavengers is dictated by the amino acid composition of the peptide. thermofisher.com For a peptide containing this compound, the primary concern is the efficient removal of the Boc groups without damaging other sensitive residues in the sequence.

| Cleavage Cocktail (TFA Base) | Scavengers | Target Residues & Purpose |

| Reagent B | TFA / Phenol / Water / Triisopropylsilane (TIS) (88:5:5:2, v/v/v/v) | General purpose. TIS reduces Trt groups and scavenges cations. Water helps solvate the peptide. Phenol acts as a cation scavenger. thermofisher.com |

| Reagent K | TFA / Phenol / Water / Thioanisole / Ethanedithiol (EDT) (82.5:5:5:5:2.5, v/v/v/v/v) | "Harder" cleavage for peptides with protecting groups like Pmc or Mtr on Arg. Thioanisole and EDT are soft nucleophiles effective for deprotecting Arg and scavenging cations. sigmaaldrich.com |

| TFA / TIS / Water | (95:2.5:2.5, v/v/v) | A common, minimally odorous cocktail suitable for many peptides, especially those containing Arg(Pbf) and Trp(Boc), and for removing the (Boc)2 groups. sigmaaldrich.com |

| TFA / TIS / EDT | (94:1:5, v/v/v) | Recommended for peptides containing Cysteine to ensure full deprotection and prevent side reactions. |

Optimal cleavage time is typically 1-3 hours at room temperature. thermofisher.com Prolonged exposure to strong acid can damage sensitive residues, so trial cleavages on a small amount of resin are often recommended to determine the minimum time required for complete deprotection. thermofisher.com

Advanced Analytical and Spectroscopic Methodologies for Research on Fmoc D Norarg Boc 2 Oh Derivatives

Chromatographic Techniques for Purity Assessment of Synthesized Peptides

Chromatographic methods are indispensable for both the purification and the assessment of the purity of peptides synthesized using Fmoc-D-norArg(Boc)2-OH. These techniques separate the target peptide from impurities and byproducts generated during synthesis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both monitoring the progress of peptide synthesis and for purifying the final product. acs.org Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, typically employing a C18 column. The separation is based on the differential partitioning of the peptide and impurities between the nonpolar stationary phase and a polar mobile phase, which usually consists of a gradient of acetonitrile (B52724) and water, often with 0.1% trifluoroacetic acid (TFA) added to improve peak shape. scispace.com

During synthesis, small aliquots of the resin-bound peptide can be cleaved, and the resulting crude mixture analyzed by HPLC to monitor the efficiency of coupling and deprotection steps. Upon completion of the synthesis, preparative RP-HPLC is used to isolate the target peptide from a complex mixture of deletion sequences, incompletely deprotected peptides, and other side-products. The purity of the final peptide is then confirmed by analytical RP-HPLC, where a sharp, single peak at the expected retention time is indicative of a highly pure product. acs.orgnih.gov

Table 1: HPLC Parameters for Analysis of Peptides Containing D-norArginine Analogs

| Parameter | Typical Conditions | Purpose |

| Column | C18, reversed-phase | Separation based on hydrophobicity |

| Mobile Phase A | 0.1% TFA in Water | Aqueous component of the gradient |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic component of the gradient |

| Gradient | 5-95% B over 30-60 min | Elution of peptides with varying polarity |

| Flow Rate | 1.0 mL/min (analytical) | Standard flow for analytical separation |

| Detection | UV at 220 nm and 280 nm | Detection of peptide bonds and aromatic residues |

This table provides a general overview of typical HPLC conditions. Specific parameters may be optimized for individual peptides.

The synthesis of peptide libraries or other complex mixtures containing D-norArginine analogs presents unique analytical challenges. HPLC coupled with other techniques, particularly mass spectrometry (LC-MS), is a powerful tool for the characterization of such mixtures. This combination allows for the separation of individual components by HPLC, followed by their identification based on their mass-to-charge ratio determined by the mass spectrometer. This approach is invaluable for confirming the presence of desired peptides within a library and for identifying byproducts.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Product Purification

Spectroscopic Characterization of Peptides Containing D-norArginine Analogs

Spectroscopic methods provide detailed structural information about peptides containing this compound, from confirming the molecular weight to elucidating the three-dimensional structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural analysis of peptides in solution. ualberta.ca Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to gain insight into the peptide's structure. 1H NMR provides information on the types and number of protons and their local environment. scispace.comrsc.org For peptides containing this compound, specific proton signals corresponding to the Fmoc and Boc protecting groups, as well as the unique signals from the D-norArginine side chain, can be identified.

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for assigning specific proton and carbon signals to individual amino acid residues within the peptide sequence. researchgate.net These experiments reveal through-bond and through-space correlations between nuclei, which helps in piecing together the primary sequence and provides information about the peptide's conformation. For instance, the D-configuration of the norArginine residue can be confirmed by NMR, which is critical as it imparts resistance to proteolytic degradation.

Recent advancements have also explored the use of 17O NMR spectroscopy for characterizing Fmoc-protected amino acids, offering a sensitive probe of the local chemical environment. ualberta.carsc.org

Mass spectrometry (MS) is a fundamental tool for the characterization of peptides, providing a rapid and accurate determination of the molecular weight of the synthesized peptide. rsc.org Electrospray ionization (ESI-MS) and matrix-assisted laser desorption/ionization (MALDI-MS) are the most common MS techniques used for peptide analysis. acs.orgmdpi.com

ESI-MS is particularly useful when coupled with HPLC (LC-MS), as it provides molecular weight information for each separated component of a mixture. nih.gov This is invaluable for identifying impurities, such as deletion sequences (peptides missing one or more amino acids) or peptides with remaining protecting groups. The mass difference between the observed and expected molecular weights can pinpoint the nature of the impurity. For example, the loss of a Boc group can be readily detected as a specific mass shift.

Tandem mass spectrometry (MS/MS) provides even more detailed structural information. In an MS/MS experiment, a specific peptide ion is selected, fragmented, and the masses of the resulting fragment ions are measured. This fragmentation pattern provides sequence information, allowing for the confirmation of the amino acid sequence of the synthesized peptide.

Table 2: Common Impurities in Peptides Synthesized with this compound and their Detection by MS

| Impurity Type | Description | Mass Difference from Expected |

| Deletion Sequence | Missing one or more amino acid residues | Corresponds to the mass of the missing residue(s) |

| Incomplete Boc Deprotection | One or both Boc groups remain on the norArginine side chain | +100 Da (one Boc) or +200 Da (two Boc) |

| Incomplete Fmoc Deprotection | The Fmoc group remains on the N-terminus | +222.2 Da |

| Double Incorporation | An extra amino acid is coupled | Corresponds to the mass of the extra residue |

This table highlights common impurities and their corresponding mass shifts, which can be readily identified by mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

In-Process Monitoring of Peptide Synthesis Steps to Ensure Efficient Incorporation

Ensuring the efficient incorporation of each amino acid during solid-phase peptide synthesis (SPPS) is critical for obtaining a high yield of the desired full-length peptide. rsc.org Several in-process monitoring techniques can be employed to assess the completeness of coupling and deprotection reactions in real-time.

One common method is the Kaiser test, a colorimetric assay performed on a small sample of the resin. This test detects the presence of free primary amines on the resin. A positive result (a blue color) after a coupling step indicates that the reaction is incomplete, and a second coupling may be necessary.

Another approach involves monitoring the concentration of the Fmoc group released during the deprotection step. The Fmoc group has a strong UV absorbance, and by measuring the UV absorbance of the deprotection solution, the quantity of released Fmoc can be calculated. This provides a quantitative measure of the coupling efficiency of the previous step.

More advanced techniques for real-time monitoring of SPPS are also being developed. These include methods based on measuring changes in electrical conductivity or refractive index of the reaction solution. schmidt-haensch.comnih.govcsic.es These process analytical technologies (PAT) offer the potential for automated, real-time feedback control of the synthesis process, leading to improved efficiency and purity of the final peptide product. acs.orgschmidt-haensch.com For example, monitoring pressure changes in a variable bed flow reactor can indicate resin swelling and shrinking, which correlates with peptide elongation and potential on-resin aggregation. rsc.org

Computational and Theoretical Investigations of Fmoc D Norarg Boc 2 Oh in Peptide Systems

Molecular Modeling and Dynamics Simulations of Peptides Incorporating D-norArginine Analogs

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate how the inclusion of D-norarginine analogs affects peptide dynamics, stability, and interactions with biological targets. plos.org These simulations model the movement of atoms over time, providing insights into conformational flexibility, solvent interactions, and binding events. byu.edu By incorporating D-norarginine, which has a shorter side chain than arginine, researchers can probe the importance of side-chain length and stereochemistry for molecular recognition. nih.govnih.gov

Research into arginine analog inhibitors for the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) has utilized MD simulations to evaluate their binding to the arginine sensor CASTOR1. nih.govnih.gov These studies calculate key metrics such as binding free energy, root mean square deviation (RMSD) to assess stability, and hydrogen bond formation frequency to quantify interaction strength. nih.govnih.govresearchgate.net For instance, simulations have shown that norarginine can form a stable complex with CASTOR1, establishing a proficient hydrogen bond network that facilitates its entry into the binding pocket. nih.govnih.gov The shortening of the side chain by a single carbon unit compared to arginine significantly alters these interactions. researchgate.net

Similarly, MD simulations have been employed to study 26RFa peptide analogues, where replacing arginine with norarginine was found to be critical for retaining biological activity at the QRFPR receptor. acs.org These computational models help rationalize structure-activity relationships observed in experimental assays.

Below is a data table summarizing comparative findings from MD simulations of various arginine analogs binding to the CASTOR1 protein, highlighting the utility of this approach.

Table 1: Comparative MD Simulation Data for Arginine Analogs Binding to CASTOR1

| Analog | Relative Binding Affinity (Calculated) | Key Hydrogen Bonds Formed | Structural Stability (RMSD) | Reference |

|---|---|---|---|---|

| L-Arginine | High (Reference) | Extensive network with key residues | Stable complex | nih.govnih.gov |

| D-Arginine | Sufficient | Proficient H-bonds enabling pocket entry | Stable complex | nih.govnih.gov |

| Norarginine | Sufficient to compete with Arginine | Forms numerous H-bonds, similar to canavanine | Considered more stable than homoarginine system | nih.govnih.govresearchgate.net |

| Homoarginine | Lower | Fewer H-bonds compared to norarginine | Considered less stable than norarginine system | nih.govresearchgate.net |

| Nα-acetyl-arginine | High | Proficient H-bonds | Stable complex | nih.govnih.gov |

Conformational Analysis and Prediction of Peptide Secondary and Tertiary Structures

The incorporation of a D-amino acid like D-norarginine into a peptide sequence composed of L-amino acids fundamentally alters its conformational landscape. nih.gov The D-configuration imposes local changes in the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles, which can disrupt or stabilize secondary structures such as α-helices and β-sheets. msu.edu This conformational constraint is a powerful tool in peptide design, used to induce specific turns or to create structures that are more resistant to proteolysis. lifetein.com

Computational conformational analysis is crucial for predicting these structural changes. Methods range from simple energy minimization to more complex simulations that explore the entire conformational space of a peptide. For peptides containing unnatural amino acids, specialized tools are being developed. For example, the HighFold2 model, which builds on the AlphaFold-Multimer framework, extends its predictive capabilities to peptides incorporating unnatural residues by defining their atomic coordinates and using neural networks to characterize their features. oup.combiorxiv.org Such tools are vital for accurately predicting the three-dimensional structures of novel peptides before their costly chemical synthesis. oup.combiorxiv.org

The presence of bulky protecting groups, such as the Fmoc and dual Boc groups on Fmoc-D-norArg(Boc)2-OH, can also influence peptide conformation, especially during solid-phase synthesis where they might impact peptide aggregation or assembly on the resin. acs.orgrsc.org Computational studies can help model these effects, predicting how the protecting groups might sterically hinder certain conformations or engage in transient interactions that guide the folding process.

Table 2: Predicted Conformational Effects of D-norArginine Incorporation

| Structural Element | Predicted Impact of D-norArg | Rationale | Reference |

|---|---|---|---|

| β-Turn | Can promote turn formation (e.g., Type II' β-turn) | D-amino acids are often found in specific positions of β-turns, forcing the backbone into a folded conformation. | lifetein.com |

| α-Helix | Generally disruptive | The D-configuration breaks the regular (Φ, Ψ) angle pattern required for a stable right-handed α-helix composed of L-amino acids. | msu.edu |

| β-Sheet | Can disrupt parallel/antiparallel sheet formation or alter sheet twist | Alters the hydrogen-bonding register and side-chain packing between strands. | nih.gov |

| Overall Fold | Increases conformational rigidity and can lead to more compact structures | The D-residue acts as a conformational lock, reducing the number of accessible low-energy states. | nih.govrsc.org |

Quantum Chemical Calculations for Understanding Protecting Group Interactions and Reaction Mechanisms

While molecular dynamics relies on classical mechanics (force fields), quantum chemical (QC) calculations, such as those based on Density Functional Theory (DFT), provide a more fundamental understanding of electronic structure, chemical bonding, and reaction mechanisms. byu.edu For a complex building block like this compound, QC methods are invaluable for studying aspects that classical models cannot accurately capture.

One key application is in understanding the interactions involving the protecting groups. The large, aromatic Fmoc group and the bulky Boc groups are not inert; they have distinct electronic properties and can engage in non-covalent interactions (e.g., π-stacking, steric repulsion) that influence peptide conformation and reactivity. acs.orgrsc.org QC calculations can precisely model the electron distribution in these groups and quantify their interactions with the peptide backbone and neighboring side chains.

Furthermore, QC methods are essential for elucidating reaction mechanisms during peptide synthesis. This includes modeling the deprotection steps: the base-catalyzed removal of the Fmoc group and the acid-catalyzed cleavage of the Boc groups. masterorganicchemistry.comaltabioscience.com Studies have compared the stability of different arginine protecting groups, noting that Fmoc-Arg(Boc)2-OH can degrade over time in solution, a process that can be modeled with QC to understand the reaction pathways and energy barriers involved. mdpi.com This knowledge can help optimize reaction conditions to minimize side reactions, such as δ-lactam formation, and improve synthesis yields. mdpi.com

Table 3: Potential Applications of Quantum Chemical Calculations for this compound

| Area of Investigation | Quantum Chemical Method | Specific Insights Gained | Reference |

|---|---|---|---|

| Protecting Group Stability | DFT, Ab initio methods | Calculation of bond dissociation energies and electronic properties to predict the stability of Fmoc and Boc groups under various conditions. | mdpi.com |

| Deprotection Mechanism | QM/MM, DFT | Modeling the transition states and reaction energy profiles for Fmoc removal by piperidine (B6355638) and Boc removal by TFA. | masterorganicchemistry.comaltabioscience.com |

| Side Reaction Propensity | DFT | Calculating the activation energy for unwanted side reactions like δ-lactam formation to understand its kinetics. | mdpi.com |

| Non-covalent Interactions | SAPT, DFT-D | Quantifying the nature and strength of interactions (e.g., π-stacking of Fmoc) between the protected amino acid and the growing peptide chain. | acs.orgrsc.org |

| Force Field Parameterization | QM calculations | Deriving accurate partial charges and torsional parameters for the protected D-norarginine residue for use in classical MD simulations. | plos.org |

Quantitative Structure-Activity Relationship (QSAR) and Ligand Design for D-norArginine Containing Peptides

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of compounds with their biological activity. nih.gov In the context of peptide design, QSAR is used to build mathematical models that can predict the activity of new, unsynthesized peptide sequences, thereby accelerating the discovery of potent ligands and drug candidates. researchgate.net

For peptides containing D-norarginine, a QSAR study would typically involve several steps:

Data Set Generation: A series of peptides is synthesized where D-norarginine or other analogs are systematically placed at various positions. acs.org

Biological Testing: The biological activity of each peptide (e.g., IC50 for enzyme inhibition, Ki for receptor binding) is experimentally measured.

Descriptor Calculation: For each peptide, a set of numerical descriptors is calculated. These can be 2D descriptors (e.g., molecular weight, hydrophobicity) or 3D descriptors derived from the peptide's modeled conformation (e.g., steric and electrostatic fields from CoMFA). nih.gov

Model Building: Statistical methods are used to build an equation that links the descriptors to the observed biological activity.

Model Validation: The model's predictive power is tested using an external set of compounds not included in the initial training. nih.gov

QSAR studies on peptide deformylase (PDF) inhibitors have demonstrated that 3D-QSAR models, like CoMFA and CoMSIA, can yield statistically reliable models with good predictive power. nih.gov Such models generate 3D contour maps that visualize regions where steric bulk or electrostatic charge is favorable or unfavorable for activity, providing direct insights for designing more potent inhibitors. nih.gov A similar approach could be applied to a series of D-norarginine-containing peptides to understand how the shortened, stereochemically altered side chain contributes to activity and to guide the design of next-generation peptide therapeutics. escholarship.org

Table 4: Hypothetical QSAR Data for a Series of D-norArginine Peptides

| Peptide Variant | Descriptor 1 (e.g., Hydrophobicity) | Descriptor 2 (e.g., CoMFA Steric Field) | Observed Activity (IC50, nM) | Predicted Activity (IC50, nM) |

|---|---|---|---|---|

| Peptide-L-Arg-Peptide | -1.5 | -0.8 | 150 | 145 |

| Peptide-D-Arg-Peptide | -1.5 | -1.2 | 300 | 290 |

| Peptide-L-norArg-Peptide | -1.2 | -0.5 | 80 | 85 |

| Peptide-D-norArg-Peptide | -1.2 | -0.9 | 95 | 100 |

| Peptide-L-homoArg-Peptide | -1.8 | -1.5 | 450 | 465 |

Future Directions and Emerging Research Avenues for Fmoc D Norarg Boc 2 Oh Chemistry

Development of Novel Synthetic Approaches for Enhanced Efficiency and Scalability

The demand for Fmoc-D-norArg(Boc)2-OH in research and development necessitates the continuous improvement of its synthesis. chemimpex.com Current methods for producing protected amino acids can be complex and may require extensive purification steps. smolecule.com Future research will likely focus on developing more streamlined and cost-effective synthetic routes.

Key areas of development may include:

Greener Synthesis: Exploring enzymatic or chemo-enzymatic methods to reduce the reliance on harsh chemical reagents and solvents, aligning with the principles of green chemistry.

Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound could lead to higher throughput, improved reproducibility, and enhanced safety compared to traditional batch methods.

Optimized Protecting Group Strategies: While the Fmoc and Boc groups are well-established, research into alternative or more easily cleavable protecting groups could offer greater flexibility in complex peptide synthesis. mdpi.com

The following table provides a comparison of current and potential future synthetic approaches:

Table 1: Comparison of Synthetic Approaches for this compound| Feature | Current Batch Synthesis | Potential Future Approaches |

|---|---|---|

| Methodology | Multi-step reactions in large vessels. | Flow chemistry, enzymatic synthesis. |

| Efficiency | Can be time-consuming with variable yields. | Higher throughput and potentially higher yields. |

| Scalability | Can be challenging to scale up consistently. | More readily scalable for industrial production. |

| Sustainability | Often involves significant solvent and reagent waste. | Reduced waste and use of more environmentally benign reagents. |

| Purification | Typically requires multiple chromatographic steps. smolecule.com | May require less intensive purification due to higher reaction selectivity. |

Integration into High-Throughput Peptide Synthesis and Combinatorial Library Generation

This compound is well-suited for automated solid-phase peptide synthesis (SPPS). The base-labile Fmoc group and acid-labile Boc groups allow for orthogonal protection strategies, which are fundamental to SPPS. mdpi.com The integration of this compound into high-throughput synthesis platforms is a significant area of future development.

The generation of combinatorial peptide libraries containing D-norarginine can accelerate the discovery of new bioactive peptides. nih.gov By systematically substituting natural arginine residues with D-norarginine, researchers can explore the impact of side-chain length and stereochemistry on peptide function. chempep.com This approach is particularly valuable for:

Drug Discovery: Screening large libraries of peptides to identify new therapeutic leads with enhanced stability and receptor affinity. chemimpex.comchemimpex.com

Structure-Activity Relationship (SAR) Studies: Gaining a deeper understanding of how the guanidino group's position and orientation influence biological activity.

The use of this compound in high-throughput synthesis is expected to expand as automated synthesizers become more sophisticated and accessible.

Exploration in Advanced Peptide-Based Biomaterials and Nanotechnology Applications

Peptides that self-assemble into well-defined nanostructures are at the forefront of biomaterials and nanotechnology research. rsc.org The incorporation of non-natural amino acids like D-norarginine can significantly influence the physicochemical properties of these materials.

Future research in this area may involve using this compound to create:

Hydrogels for Drug Delivery: Peptidic hydrogels containing D-norarginine could offer unique drug release profiles due to altered enzymatic stability and charge distribution within the hydrogel matrix. rsc.org

Nanofibers with Tailored Properties: The D-configuration and shortened side chain of norarginine can affect the morphology and mechanical properties of self-assembling peptide nanofibers. rsc.org

Biofunctionalized Surfaces: Peptides containing D-norarginine can be immobilized on surfaces to create biocompatible coatings for medical implants or to develop novel biosensors.

The table below outlines potential applications of this compound in these advanced fields:

Table 2: Potential Applications in Biomaterials and Nanotechnology| Application Area | Potential Role of this compound | Expected Outcome |

|---|---|---|

| Drug Delivery | Incorporation into self-assembling peptide hydrogels. | Controlled release of therapeutic agents. rsc.org |

| Tissue Engineering | Creation of bioactive scaffolds that mimic the extracellular matrix. | Enhanced cell adhesion, proliferation, and differentiation. |

| Biosensors | Design of peptide-based recognition elements. | Highly specific and sensitive detection of target molecules. |

| Nanofabrication | Template for the synthesis of inorganic nanomaterials. | Creation of novel hybrid organic-inorganic materials with unique properties. |

Continued Role in Probing Fundamental Biological Pathways and Enzymatic Mechanisms

The structural differences between D-norarginine and its natural L-arginine counterpart make it a valuable tool for investigating biological systems. smolecule.com By synthesizing peptides where L-arginine is replaced by D-norarginine, scientists can probe the specific requirements of enzyme-substrate and receptor-ligand interactions. smolecule.com

Future research will likely continue to utilize this compound to:

Elucidate Enzyme Specificity: Understanding how enzymes that process arginine-containing substrates are affected by changes in side-chain length and stereochemistry. smolecule.comchempep.com

Investigate Protein-Protein Interactions: Using peptides with D-norarginine to map the binding interfaces of protein complexes. smolecule.com

Develop Enzyme Inhibitors: Designing peptidomimetics that can act as potent and selective inhibitors of enzymes involved in disease pathways.

The unique properties of D-norarginine ensure that this compound will remain a critical component in the toolbox of chemical biologists and medicinal chemists for years to come.

Q & A

Basic: What is the structural significance of Fmoc-D-norArg(Boc)₂-OH in peptide synthesis, and how does it differ from natural arginine derivatives?

Answer:

Fmoc-D-norArg(Boc)₂-OH is a non-natural amino acid derivative where the terminal guanidine group of arginine is replaced with a shorter side chain (norarginine). This modification allows researchers to probe the role of the guanidine moiety in biological interactions, such as hydrogen bonding or electrostatic interactions in peptides. Structurally, it features dual tert-butoxycarbonyl (Boc) groups protecting the side-chain amines and an Fmoc group for α-amine protection during solid-phase peptide synthesis (SPPS). Unlike natural arginine derivatives (e.g., Fmoc-Arg(Pbf)-OH), the absence of the terminal amino group in norarginine reduces cationic charge, enabling studies on charge-dependent protein binding .

Methodological Tip:

- Use SPPS protocols with 20% piperidine in DMF for Fmoc deprotection.

- Optimize coupling steps with HBTU/HOBt or Oxyma Pure/DIC activation to mitigate steric hindrance from the Boc groups .

Basic: How should Fmoc-D-norArg(Boc)₂-OH be stored to ensure stability, and what are critical handling considerations?

Answer:

The compound is hygroscopic and light-sensitive. Store desiccated at -20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the Boc groups. For short-term use (≤1 month), solutions in DMF or DCM can be kept at 4°C , but prolonged storage in polar solvents should be avoided due to gradual degradation .

Methodological Tip:

- Before use, equilibrate the compound to room temperature in a desiccator to minimize moisture absorption.

- Monitor purity via HPLC after long-term storage (>6 months) to detect decomposition products .

Advanced: How does the stability of Fmoc-D-norArg(Boc)₂-OH in common SPPS solvents compare to other arginine protecting groups (e.g., NO₂, Pbf)?

Answer:

Stability studies show that Fmoc-Arg(Boc)₂-OH degrades significantly in DMF and NBP solvents over time (e.g., purity drops to ~37% after 30 days in NBP), unlike Fmoc-Arg(NO₂)-OH or Fmoc-Arg(Pbf)-OH, which remain stable (>98% purity). The Boc groups are susceptible to acidolysis and gradual hydrolysis in polar aprotic solvents, necessitating stringent solvent quality control .

Methodological Tip:

- For prolonged synthesis steps (>48 hours), use Fmoc-Arg(Pbf)-OH instead to avoid side reactions.

- Pre-treat DMF with molecular sieves to reduce residual amine content, which accelerates Boc decomposition .

Advanced: What analytical techniques are recommended for characterizing peptides incorporating Fmoc-D-norArg(Boc)₂-OH, and how can side reactions be identified?

Answer:

Key Techniques:

- HPLC-MS/MS : Detect mass shifts (+568.62 Da for intact Boc groups; -100 Da for Boc hydrolysis).

- MALDI-TOF : Confirm correct molecular weight and identify truncation products.

- NMR (¹H/¹³C) : Verify stereochemistry (D-configuration) and side-chain integrity .

Common Side Reactions:

- Boc Hydrolysis : Manifests as a ~100 Da mass decrease. Mitigate by avoiding acidic conditions (e.g., TFA during cleavage) until final deprotection.

- Racemization : Monitor via chiral HPLC using a Crownpak CR-I column .

Advanced: How can Fmoc-D-norArg(Boc)₂-OH be used to investigate protein-protein interactions (PPIs) in enzymology studies?

Answer:

Norarginine-containing peptides act as competitive inhibitors in PPIs by mimicking arginine-binding motifs (e.g., in SH3 or PDZ domains) while eliminating charge interactions. For example:

Design : Replace arginine in a known binding peptide with Fmoc-D-norArg(Boc)₂-OH.

Assay : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity changes.

Analysis : Compare ΔG values to quantify the contribution of the guanidine group .

Methodological Tip:

- Synthesize a scrambled-sequence peptide as a negative control.

- Use fluorescence polarization for high-throughput screening of binding kinetics .

Advanced: What strategies optimize the synthesis of Fmoc-D-norArg(Boc)₂-OH-containing peptides with high steric hindrance?

Answer:

Coupling Reagents : Use DIC/Oxyma Pure (1:1 molar ratio) for improved efficiency over HBTU/HOBt.

Solvent : Replace DMF with NMP to reduce swelling of resin and enhance reagent diffusion.

Double Coupling : Perform two sequential couplings (20 min each) for residues with Boc-protected side chains.

Microwave Assistance : Apply 30-second microwave pulses (25 W) to accelerate coupling without racemization .

Validation : Monitor coupling completion via Kaiser test or FTIR for free amine detection .

Advanced: How does the D-configuration of Fmoc-D-norArg(Boc)₂-OH influence protease resistance in therapeutic peptide design?

Answer:

The D-configuration confers resistance to proteolytic cleavage by chiral-specific enzymes (e.g., trypsin). For example:

- In Vivo Stability : Peptides with D-norarginine exhibit 3–5× longer half-lives in serum compared to L-arginine analogs.

- Application : Design protease-resistant analogs for targeting intracellular pathways (e.g., HIV protease inhibitors) .

Methodological Tip:

- Perform enzymatic degradation assays with trypsin/chymotrypsin to compare L- and D-norarginine peptides.

- Use circular dichroism (CD) to confirm structural integrity post-modification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.